amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]- CAS No. 28462-17-1](/img/structure/B13935981.png)
Acetamide, N-[5-[[2-(acetyloxy)ethyl](2-cyanoethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[3-Acetamido-4-(2-chloro-4-nitro-phenyl)diazenyl-phenyl]-(2-cyanoethyl)amino]ethyl acetate is a complex organic compound known for its vibrant color properties. It is often used in various industrial applications, particularly in the dye and pigment industries. The compound’s structure includes multiple functional groups, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[3-Acetamido-4-(2-chloro-4-nitro-phenyl)diazenyl-phenyl]-(2-cyanoethyl)amino]ethyl acetate typically involves a multi-step process. One common method includes the diazotization of 2-chloro-4-nitrobenzenamine, followed by coupling with 3-acetamido-N,N-bis(2-acetoxyethyl)benzeneamine . The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure the desired product is formed efficiently.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to maximize yield and purity. The process involves precise control of temperature, pressure, and the use of high-purity reagents to ensure consistency in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[[3-Acetamido-4-(2-chloro-4-nitro-phenyl)diazenyl-phenyl]-(2-cyanoethyl)amino]ethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be used to modify the nitro group present in the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different nitro derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
2-[[3-Acetamido-4-(2-chloro-4-nitro-phenyl)diazenyl-phenyl]-(2-cyanoethyl)amino]ethyl acetate has several scientific research applications:
Chemistry: Used as a model compound in studying azo dye synthesis and reactions.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Widely used in the dye and pigment industry for coloring textiles and other materials.
Mécanisme D'action
The mechanism of action of 2-[[3-Acetamido-4-(2-chloro-4-nitro-phenyl)diazenyl-phenyl]-(2-cyanoethyl)amino]ethyl acetate involves its interaction with molecular targets through its functional groups. The compound can form various interactions, such as hydrogen bonding and π-π stacking, with target molecules. These interactions can lead to changes in the physical and chemical properties of the target molecules, influencing their behavior and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Disperse Red 1671: A similar compound with comparable dyeing properties.
Other Azo Dyes: Compounds with similar azo groups and aromatic structures.
Uniqueness
2-[[3-Acetamido-4-(2-chloro-4-nitro-phenyl)diazenyl-phenyl]-(2-cyanoethyl)amino]ethyl acetate is unique due to its specific combination of functional groups, which provide distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the dye and pigment industries.
Propriétés
Numéro CAS |
28462-17-1 |
|---|---|
Formule moléculaire |
C21H21ClN6O5 |
Poids moléculaire |
472.9 g/mol |
Nom IUPAC |
2-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(2-cyanoethyl)anilino]ethyl acetate |
InChI |
InChI=1S/C21H21ClN6O5/c1-14(29)24-21-13-16(27(9-3-8-23)10-11-33-15(2)30)4-7-20(21)26-25-19-6-5-17(28(31)32)12-18(19)22/h4-7,12-13H,3,9-11H2,1-2H3,(H,24,29) |
Clé InChI |
UYRHHMBFMQRBGX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C=CC(=C1)N(CCC#N)CCOC(=O)C)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-({[(Methylamino)carbonyl]amino}methyl)benzoic acid](/img/structure/B13935910.png)
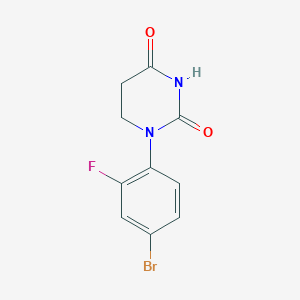

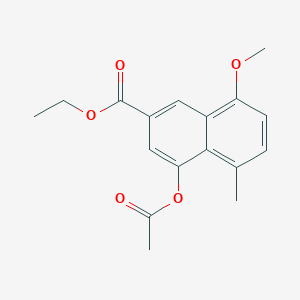
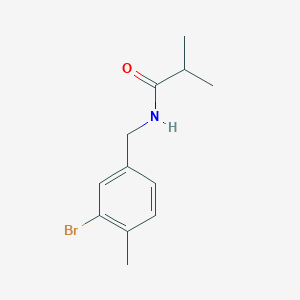
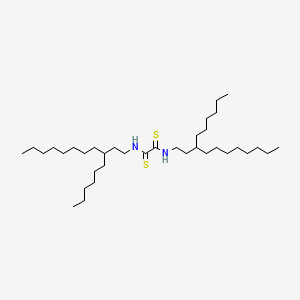
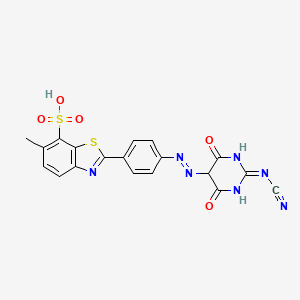
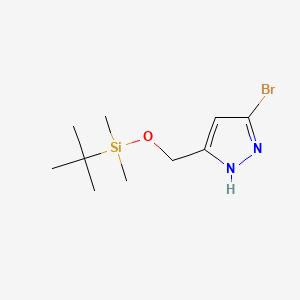
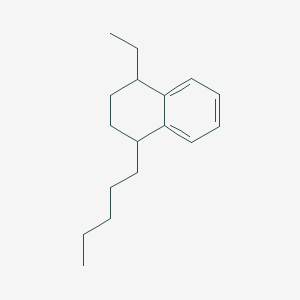
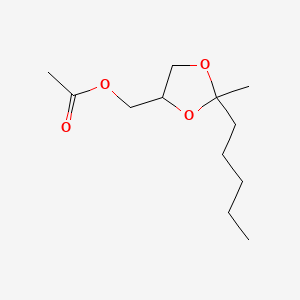
![9-Bromonaphtho[2,3-b]benzofuran](/img/structure/B13935970.png)

